molecular formula C10H14N2O B1354848 3-cyclohexyl-1H-pyrazole-4-carbaldehyde CAS No. 874908-43-7

3-cyclohexyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1354848
CAS No.: 874908-43-7
M. Wt: 178.23 g/mol
InChI Key: BXRULOQODMZHFW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a cyclohexyl substituent at the 3-position and an aldehyde functional group at the 4-position of the pyrazole ring. This compound is synthesized via the Vilsmeier-Haack reaction, a well-established method for introducing aldehyde groups into aromatic systems . It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its structural uniqueness lies in the cyclohexyl group, which imparts distinct steric and electronic properties compared to other aryl or alkyl substituents commonly found in pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the cyclocondensation of cyclohexyl hydrazine with 1,3-dicarbonyl compounds under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as orthophosphoric acid, which facilitates the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Cyclohexyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of 3-Cyclohexyl-1H-Pyrazole-4-Carbaldehyde

The synthesis of this compound typically involves reactions that introduce the cyclohexyl group onto the pyrazole ring, followed by the formation of the aldehyde functional group. Various synthetic routes have been reported, including the use of Vilsmeier-Haack reactions to achieve the desired modifications on the pyrazole structure.

Biological Activities

This compound exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Antitumor Activity : Research indicates that pyrazole derivatives, including this compound, may possess antitumor properties. A study highlighted its potential in inhibiting cancer cell proliferation, suggesting its use as a scaffold for developing new anticancer agents .
  • Antimicrobial Properties : Compounds within the pyrazole family have been shown to exhibit antimicrobial activity. The presence of the cyclohexyl group may enhance this property, making it useful in developing new antibiotics .
  • Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties. The incorporation of a cyclohexyl moiety may contribute to improved efficacy in reducing inflammation, which can be beneficial in treating various inflammatory diseases .

Agricultural Applications

In addition to medicinal uses, this compound is being explored for its potential as an agricultural chemical. Its derivatives have been investigated as fungicides and herbicides due to their ability to inhibit specific enzymatic pathways in plants and fungi. This makes them valuable in developing new crop protection agents .

Case Studies

Several studies have documented the application of this compound in drug discovery and agricultural chemistry:

  • Anticancer Research : A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against different cancer cell lines. The research emphasized the structural importance of substituents like cyclohexyl in enhancing biological activity .
  • Fungicide Development : Research has indicated that derivatives of this compound can serve as effective intermediates in synthesizing novel fungicides. These compounds were tested against common plant pathogens, showing promising results in inhibiting fungal growth .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole-4-Carbaldehyde Derivatives

The following table and discussion highlight key structural, synthetic, and functional differences between 3-cyclohexyl-1H-pyrazole-4-carbaldehyde and related compounds.

Table 1: Comparison of Pyrazole-4-Carbaldehyde Derivatives

Compound Name Substituents (Position) Synthesis Method Biological Activity Key References
This compound Cyclohexyl (3), Aldehyde (4) Vilsmeier-Haack reaction Intermediate for GAT inhibitors
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (1), Phenyl (3), Aldehyde (4) Vilsmeier-Haack reaction Antioxidant, anti-inflammatory
3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Hydroxyphenyl (3), Phenyl (1), Aldehyde (4) Vilsmeier-Haack reaction Antimicrobial, antioxidant
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Chlorophenoxy (5), Methyl (3), Aldehyde (4) Nucleophilic substitution Antimicrobial
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Methyl (3,5), Phenyl (1), Aldehyde (4) Vilsmeier-Haack reaction Structural studies, biological activity

Key Observations:

In contrast, phenyl or hydroxyphenyl substituents (e.g., in 1-benzoyl-3-phenyl derivatives) are associated with antioxidant and anti-inflammatory activities due to electron-donating or radical-scavenging properties . Chlorophenoxy and methyl groups (e.g., in 5-(4-chlorophenoxy)-3-methyl derivatives) are linked to antimicrobial activity, likely through interactions with bacterial membrane proteins .

Synthetic Flexibility :

  • The Vilsmeier-Haack reaction is universally employed for introducing the aldehyde group . However, substituents at the 1- and 3-positions require tailored precursors (e.g., phenylhydrazines for phenyl groups or cyclohexyl derivatives for cyclohexyl substitution ).

Physicochemical Properties: Aldehyde-containing pyrazoles exhibit strong IR absorption bands near 1630–1700 cm⁻¹ (C=O stretch) and 2700–2850 cm⁻¹ (CHO stretch) . For example, 1-benzoyl-3-(3-nitrophenyl) derivatives show distinct NO₂ stretching vibrations at 1348 cm⁻¹ , absent in non-nitro-substituted analogs. Cyclohexyl derivatives may exhibit lower solubility in polar solvents compared to phenyl-substituted analogs due to increased hydrophobicity.

Critical Notes

Synthetic Challenges: The commercial availability of this compound has been discontinued, as noted in recent supply catalogs . Derivatives with electron-withdrawing groups (e.g., nitro or chloro) require stringent reaction conditions to avoid side reactions .

Biological and Safety Considerations: While 1-benzoyl-3-phenyl derivatives demonstrate near-standard antioxidant activity (e.g., compounds 4c and 4e in ), the toxicological profile of cyclohexyl-substituted pyrazoles remains understudied . Structural analogs like 5-chlorophenoxy derivatives emphasize the need for halogenated intermediates, which may pose environmental concerns .

Future Directions :

  • Computational studies (e.g., molecular docking) could elucidate how the cyclohexyl group in this compound enhances binding affinity to neurological targets compared to smaller substituents.

Biological Activity

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, focusing on its role in various therapeutic applications.

The synthesis of this compound typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. A common method is the cyclocondensation of cyclohexyl hydrazine with 1,3-dicarbonyl compounds under acidic conditions, often facilitated by orthophosphoric acid as a catalyst. This process yields the pyrazole ring structure essential for its biological activity.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde can be reduced to form the corresponding alcohol.
  • Substitution : Electrophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to its structural features that allow interaction with various biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole carbaldehydes possess significant antimicrobial properties. For example, certain pyrazole derivatives showed effective inhibition against bacteria such as Staphylococcus aureus and Bacillus cereus, with varying inhibition zones depending on the specific substituents present on the pyrazole ring .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus25 ± 2.0
This compoundB. cereus7.5 ± 0.6

Anti-inflammatory Activity

The compound has shown potential as a COX-2 inhibitor, which is significant for developing anti-inflammatory drugs. Its effectiveness in reducing inflammation markers could lead to new treatments for inflammatory diseases .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been tested for their ability to induce apoptosis in cancer cells, with promising results suggesting a mechanism involving oxidative stress and mitochondrial dysfunction .

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression .

Pharmacokinetics

Ongoing research is focused on understanding the pharmacokinetics of this compound, including its bioavailability and half-life. These parameters are crucial for determining its therapeutic potential and optimizing dosage regimens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , commonly used for formylating pyrazole derivatives. A typical procedure involves reacting 3-cyclohexyl-1H-pyrazol-5(4H)-one with a chlorinating agent (e.g., POCl₃) in dimethylformamide (DMF) under reflux . Optimization includes controlling reaction temperature (70–90°C), stoichiometry of reagents (1:3 molar ratio of pyrazole to DMF), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). For cyclohexyl-substituted analogs, steric hindrance may require extended reaction times (12–24 hrs) .

Q. How is the crystal structure of this compound determined, and what validation methods ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/water mix). Data collection at 100–296 K using Mo-Kα radiation (λ = 0.71073 Å) is typical. Structure refinement employs SHELXL (for small-molecule refinement) , with validation using PLATON to check for twinning, disorder, and hydrogen-bonding networks . Key metrics: R-factor < 0.05, data-to-parameter ratio > 10, and mean σ(C–C) < 0.005 Å .

Advanced Research Questions

Q. How can this compound serve as a building block for synthesizing fused heterocycles, and what mechanistic challenges arise?

  • Methodological Answer : The aldehyde group enables condensation reactions (e.g., with hydrazines or amines) to form pyrazolo[3,4-c]pyrazoles or thieno[2,3-c]pyrazoles . Challenges:

  • Steric effects : The cyclohexyl group may hinder nucleophilic attack. Mitigate using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).
  • Regioselectivity : Monitor via LC-MS and optimize catalysts (e.g., K₂CO₃ for SNAr reactions) .
  • Example: React with 5-azido precursors under iodine catalysis to form pyrazolo[3,4-c]pyrazoles, confirmed by ¹H/¹³C NMR and HRMS .

Q. What strategies resolve contradictions in spectroscopic data (NMR, IR) for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies:

  • Variable-temperature NMR : Identify tautomeric forms (e.g., keto-enol) by analyzing peak splitting at 25–60°C .
  • DFT calculations : Compare experimental IR (C=O stretch ~1680 cm⁻¹) with computed spectra (B3LYP/6-31G* basis set) to validate assignments .
  • Crystallographic correlation : Cross-reference NMR/IR with SCXRD bond lengths (e.g., C=O: 1.21–1.23 Å) .

Q. How can the biological activity of this compound derivatives be systematically evaluated, and what controls are essential?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Antioxidant screening : Employ DPPH radical scavenging (IC₅₀) and compare to ascorbic acid .
  • Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK293), ensuring <10% inhibition at bioactive concentrations .

Properties

IUPAC Name

5-cyclohexyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRULOQODMZHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478381
Record name 3-cyclohexyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874908-43-7
Record name 3-cyclohexyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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